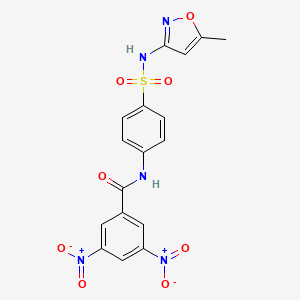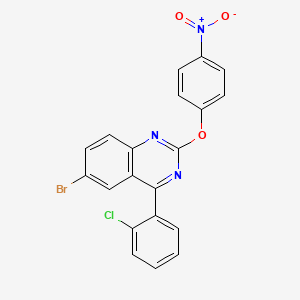![molecular formula C20H21N3OS B11682228 (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682228.png)
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5Z)-5-[4-(ジメチルアミノ)ベンジリデン]-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オンは、チアゾリジンオンファミリーに属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、ジメチルアミノ基、ベンジリデン部分を含む独自の構造が特徴です。
合成方法
合成経路と反応条件
(2Z,5Z)-5-[4-(ジメチルアミノ)ベンジリデン]-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、適切な触媒の存在下で、4-(ジメチルアミノ)ベンズアルデヒドと3,5-ジメチルアニリンを縮合させて、中間体のシッフ塩基を形成する方法です。この中間体は、その後、チオグリコール酸と還流条件下で環化して、最終的なチアゾリジンオン化合物を生成します。
工業生産方法
この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、収量と純度を確保するために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれます。さらに、工業生産では、規制基準を満たすために、厳格な品質管理が必要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3,5-dimethylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the final thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
化学反応の分析
反応の種類
(2Z,5Z)-5-[4-(ジメチルアミノ)ベンジリデン]-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実施できます。
置換: この化合物は、特にジメチルアミノ基で、求核置換反応に参加できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、酸性媒体で行われます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム; 通常、不活性雰囲気下で行われます。
置換: ハロゲン化物やアミンなどのさまざまな求核剤; 反応には、エタノールやアセトニトリルなどの溶媒がしばしば必要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
(2Z,5Z)-5-[4-(ジメチルアミノ)ベンジリデン]-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オンは、さまざまな科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤や抗癌剤としての可能性について調査されています。
医学: 抗炎症作用や鎮痛作用など、治療効果について検討されています。
科学的研究の応用
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
(2Z,5Z)-5-[4-(ジメチルアミノ)ベンジリデン]-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、抗菌活性は、細菌細胞壁を破壊したり、必須酵素を阻害したりする能力に起因する可能性があります。癌研究では、この化合物は、特定のシグナル伝達経路を標的とすることで、アポトーシスを誘導したり、細胞増殖を阻害したりする可能性があります。
類似化合物の比較
類似化合物
チアゾリジンジオン: 主に抗糖尿病剤として使用される、チアゾリジンオン環と同様の化合物のクラスです。
ベンジリデン誘導体: ベンジリデン部分を有する化合物で、さまざまな生物活性で知られています。
独自性
(2Z,5Z)-5-[4-(ジメチルアミノ)ベンジリデン]-2-[(3,5-ジメチルフェニル)イミノ]-1,3-チアゾリジン-4-オンを際立たせているのは、独自の官能基の組み合わせです。これは、独特の化学的および生物学的特性を与えます。ジメチルアミノ基とベンジリデン基の二重の存在は、その反応性とさまざまな用途の可能性を高めます。
類似化合物との比較
Similar Compounds
Thiazolidinediones: A class of compounds with similar thiazolidinone rings, used primarily as antidiabetic agents.
Benzylidene derivatives: Compounds with benzylidene moieties, known for their diverse biological activities.
Uniqueness
What sets (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of dimethylamino and benzylidene groups enhances its reactivity and potential for various applications.
特性
分子式 |
C20H21N3OS |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3OS/c1-13-9-14(2)11-16(10-13)21-20-22-19(24)18(25-20)12-15-5-7-17(8-6-15)23(3)4/h5-12H,1-4H3,(H,21,22,24)/b18-12- |
InChIキー |
XHALZVSSBWPFJZ-PDGQHHTCSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/S2)C |
正規SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682197.png)
![(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11682201.png)

![3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11682204.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682212.png)

